molecular formula C24H23N3O3 B15086659 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339336-58-2

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15086659
CAS No.: 339336-58-2
M. Wt: 401.5 g/mol
InChI Key: ZWZLBSMFUZMRKU-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the three-component reaction of malononitrile, aromatic aldehydes, and 1,3-indandione using metal silicates as catalysts . The reaction conditions often include the use of solvents with boiling points higher than 70°C to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like metal silicates can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different quinoline-based compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its quinoline core and carbonitrile group provide a versatile platform for chemical modifications, making it a valuable compound for research and development in various fields.

Properties

CAS No.

339336-58-2

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23N3O3/c1-29-20-12-11-15(13-21(20)30-2)22-17(14-25)24(26)27(16-7-4-3-5-8-16)18-9-6-10-19(28)23(18)22/h3-5,7-8,11-13,22H,6,9-10,26H2,1-2H3

InChI Key

ZWZLBSMFUZMRKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4)N)C#N)OC

Origin of Product

United States

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